Physicochemical properties of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
Physicochemical properties of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
Foreword: Navigating the Landscape of a Novel Chemical Entity
In the realm of drug discovery and medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold is a privileged structure, known for its role in molecules targeting a range of biological pathways, including various kinases and receptors.[1] This guide focuses on a specific derivative, 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine , a compound poised at the intersection of established pharmacology and novel chemical space.
Direct experimental data for this specific molecule is not extensively available in public-domain literature, a common scenario for novel intermediates in active research programs. Therefore, this document serves a dual purpose: first, to present a robust, predictive analysis of its core physicochemical properties based on established chemical principles and data from analogous structures; and second, to provide detailed, field-proven experimental protocols for the empirical validation of these properties. This approach is designed to equip researchers, scientists, and drug development professionals with both the theoretical foundation and the practical tools necessary to fully characterize this and similar novel compounds.
Section 1: Molecular and Structural Profile
The foundational characteristics of a molecule are dictated by its structure. The subject compound is built upon the bicyclic imidazo[1,2-b]pyridazine core, functionalized with two key substituents: a chloro group at the 6-position and a trifluoromethyl group at the 2-position.
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Imidazo[1,2-b]pyridazine Core: This fused heterocyclic system is a bioisostere of purine and is known for its diverse biological activities.[1] Its aromatic nature and the presence of three nitrogen atoms define its electronic and hydrogen-bonding capabilities.
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6-Chloro Group: The chlorine atom is a halogen that acts as an electron-withdrawing group via induction, while also increasing the molecule's lipophilicity. Its presence can significantly influence metabolic stability and receptor binding interactions.[2][3]
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2-Trifluoromethyl Group (-CF3): The -CF3 group is a powerful modulator of physicochemical properties. It is strongly electron-withdrawing, which drastically lowers the basicity (pKa) of nearby nitrogen atoms. Furthermore, it is highly lipophilic, which enhances membrane permeability and can improve metabolic stability by blocking potential sites of oxidation.[4][5]
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₇H₃ClF₃N₃ | Calculated |
| Molecular Weight | 233.57 g/mol | Calculated |
| Parent Scaffold | Imidazo[1,2-b]pyridazine | [6][7] |
Section 2: Predicted Physicochemical Properties
The combination of the chloro and trifluoromethyl substituents is expected to profoundly alter the properties of the parent imidazo[1,2-b]pyridazine scaffold. The following table summarizes the predicted values based on expert analysis of these structure-property relationships.
| Property | Predicted Value / Range | Rationale & Comparative Insights |
| Melting Point | > 150 °C | The parent scaffold has a melting point of 54 °C.[6][7] Analogs such as 6-chloro-3-nitroimidazo[1,2-b]pyridazine and 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine have melting points of 142-145 °C and 154 °C, respectively.[8][9] The increased molecular weight and strong dipole moments from the C-Cl and C-CF3 bonds will lead to a significantly higher melting point due to stronger crystal lattice forces. |
| Aqueous Solubility | Poor / Very Low | The trifluoromethyl group is highly lipophilic and the chloro group further reduces hydrophilicity.[4][5] Structurally related compounds in this class have been noted for their poor solubility in aqueous media.[8] Expect solubility to be < 10 µg/mL in aqueous buffers. |
| Organic Solubility | High | The parent scaffold is soluble in DMF.[6][7] The lipophilic nature of the substituted compound suggests high solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and chlorinated solvents (e.g., Dichloromethane). |
| Lipophilicity (cLogP) | 2.5 - 3.5 | The parent scaffold is relatively polar. Both the chloro and trifluoromethyl groups significantly increase lipophilicity.[2][4] For comparison, the predicted XLogP3 for a similar structure, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, is 2.1.[10] The highly lipophilic -CF3 group will increase this value further. |
| Acidity / Basicity (pKa) | 1.0 - 2.5 | The parent imidazo[1,2-b]pyridazine has a predicted pKa of ~5.3, indicating it is weakly basic.[6] The potent electron-withdrawing effects of both the 6-chloro and, especially, the 2-trifluoromethyl groups will dramatically reduce the electron density on the ring nitrogens, making them significantly less basic.[5] |
Section 3: Experimental Characterization Protocols
Empirical validation is the cornerstone of chemical research. The following protocols provide detailed, step-by-step methodologies for determining the key physicochemical properties of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine.
Melting Point and Thermal Stability via Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold standard for determining the melting point and assessing the thermal stability of a pure crystalline solid. It measures the heat flow into a sample as a function of temperature, providing a precise endotherm for the melting transition.
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a Tzero aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm peak. The peak area can be used to calculate the heat of fusion.
Diagram: DSC Experimental Workflow
Aqueous Solubility Determination (Kinetic Shake-Flask Method)
Causality: Assessing aqueous solubility is critical for predicting oral bioavailability and suitability for biological assays. This kinetic method provides a rapid and practical measure of solubility in a given medium.
Protocol:
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Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Sample Preparation: In triplicate, add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to create a target concentration of 200 µM.
-
Incubation: Shake the samples vigorously at room temperature for 2 hours to allow for equilibration.
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Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.
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Quantification: Carefully remove an aliquot of the supernatant and dilute it into a suitable analysis solvent (e.g., acetonitrile). Analyze the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS/MS method against a standard curve.
Diagram: Solubility Workflow
Lipophilicity (logP) Determination via HPLC
Causality: The octanol-water partition coefficient (logP) is a key indicator of a drug's ability to cross biological membranes. A reversed-phase HPLC method provides a rapid and reliable correlation to the traditional shake-flask method.
Protocol:
-
Column & Mobile Phase: Use a C18 reversed-phase HPLC column. The mobile phase is a gradient of water and a strong organic solvent like acetonitrile or methanol.
-
Calibration: Inject a series of standard compounds with known logP values to create a calibration curve of retention time versus logP.
-
Sample Analysis: Dissolve the test compound in a suitable solvent and inject it onto the HPLC system using the same gradient method.
-
Calculation: Record the retention time (t_R) of the test compound. Use the calibration curve to interpolate the logP value corresponding to its retention time. The longer the retention time, the higher the lipophilicity (logP).
Diagram: logP via HPLC Logic
References
-
ChemBK. (n.d.). 6-chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-b]pyridazine. Retrieved from [Link]
-
MDPI. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. In Molbank, m1573. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine. Retrieved from [Link]
-
ChemBK. (2024). Imidazo[1,2-b]pyridazine - Physico-chemical Properties. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Advantage: Enhancing Chemical Properties. Retrieved from [Link]
-
Mena, D., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 894. Retrieved from [Link]
-
Fujikawa, K., & Ishii, A. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 295–306. Retrieved from [Link]
-
El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-3-(trifluoromethyl)-(1,2,4)triazolo(4,3-b)pyridazine. Retrieved from [Link]
-
Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Medicinal Chemistry, 14(12), 2419-2435. Retrieved from [Link]
-
Sravani, J., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113638. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
-
ResearchGate. (2024). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Sinochem Nanjing Corporation. (n.d.). Imidazo-1,2-B-Pyridazine. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
ACS Publications. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]
-
Scilit. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Retrieved from [Link]
-
ResearchGate. (2014). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]
-
Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]
- 3. eurochlor.org [eurochlor.org]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 766-55-2 CAS MSDS (Imidazo[1,2-b]pyridazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. 18087-76-8 CAS MSDS (6-chloro-3-nitroimidazo[1,2-b]pyridazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. echemi.com [echemi.com]
